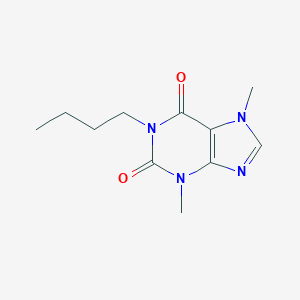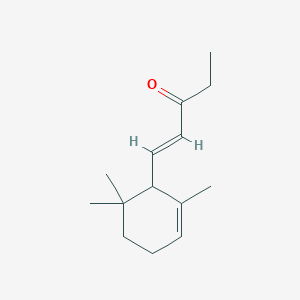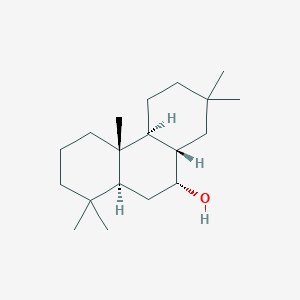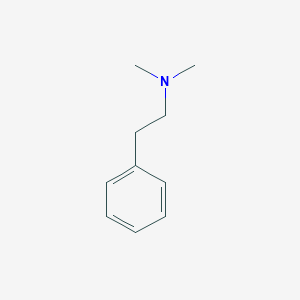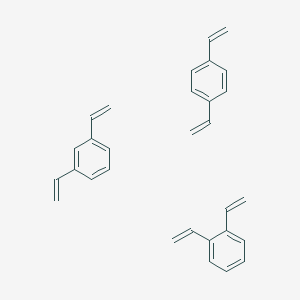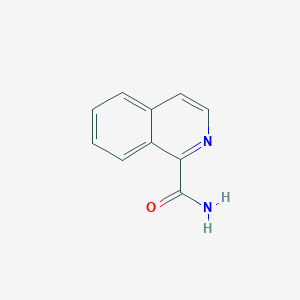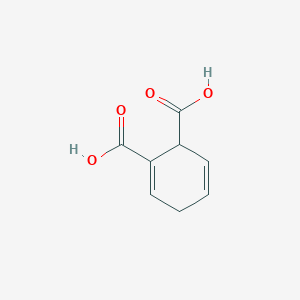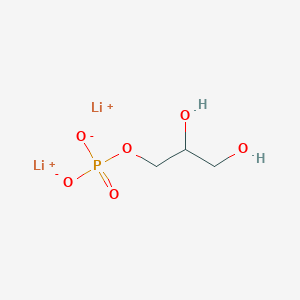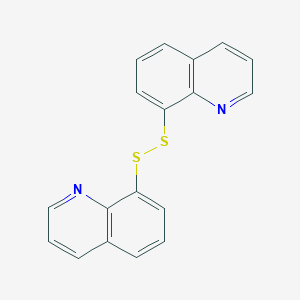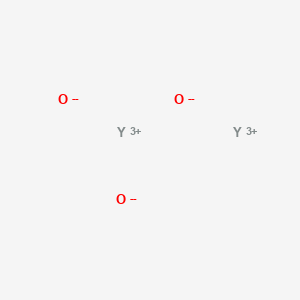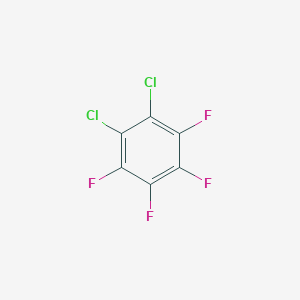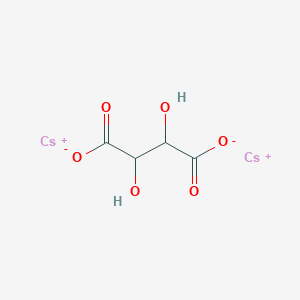
Dicaesium 2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicaesium 2,3-dihydroxybutanedioate, also known as cesium oxalate, is a chemical compound with the molecular formula Cs2C2O4. It is a white crystalline powder that is soluble in water and commonly used in laboratory experiments. The compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of dicaesium 2,3-dihydroxybutanedioate is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions such as calcium and magnesium. The compound may also interact with other biomolecules in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Dicaesium 2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. The compound has also been shown to have antioxidant properties, which may have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dicaesium 2,3-dihydroxybutanedioate in laboratory experiments is its low cost and availability. The compound is also relatively stable and easy to handle, making it a popular choice for researchers. However, the compound has limited solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving dicaesium 2,3-dihydroxybutanedioate. One potential area of research is the development of new antimicrobial agents based on the compound's ability to inhibit the growth of bacteria and fungi. Another area of research is the investigation of the compound's antioxidant properties and its potential use in the treatment of various diseases. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored.
Métodos De Síntesis
The synthesis of dicaesium 2,3-dihydroxybutanedioate involves the reaction between Dicaesium 2,3-dihydroxybutanedioate hydroxide and oxalic acid in water. The resulting product is then filtered and dried to obtain the pure compound. The synthesis method is relatively simple and cost-effective, making it a popular choice for laboratory experiments.
Aplicaciones Científicas De Investigación
Dicaesium 2,3-dihydroxybutanedioate has a wide range of applications in scientific research. It is commonly used as a reagent for the determination of calcium and magnesium ions in water samples. The compound can also be used as a catalyst in organic synthesis reactions and as a precursor for the synthesis of other Dicaesium 2,3-dihydroxybutanedioate compounds.
Propiedades
Número CAS |
1114-13-2 |
|---|---|
Nombre del producto |
Dicaesium 2,3-dihydroxybutanedioate |
Fórmula molecular |
C4H4Cs2O6 |
Peso molecular |
413.88 g/mol |
Nombre IUPAC |
dicesium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Cs/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
Clave InChI |
BUWITDHHZRPZTN-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



